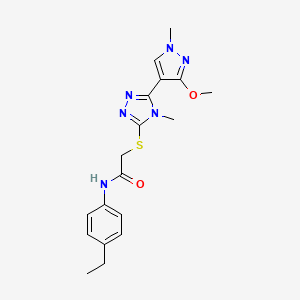

N-(4-ethylphenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2S/c1-5-12-6-8-13(9-7-12)19-15(25)11-27-18-21-20-16(24(18)3)14-10-23(2)22-17(14)26-4/h6-10H,5,11H2,1-4H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKGWHRKXYSQBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, identified by its CAS number 1014054-08-0, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 400.5 g/mol. The structure includes a triazole ring and a pyrazole moiety, both of which are known for their diverse biological activities.

1. Antioxidant Activity

Recent studies have indicated that compounds containing the triazole and pyrazole structures exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.

2. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

| Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| Jack Bean Urease | 0.0019 ± 0.0011 | |

| Acetylcholinesterase (AChE) | Not specified |

These results suggest that the compound may be a potent antiurease agent, outperforming standard inhibitors such as thiourea.

3. Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various bacterial strains. The presence of the pyrazole and triazole rings contributes to its efficacy in disrupting microbial cell functions.

Case Studies

A study conducted on derivatives of similar compounds highlighted their potential as therapeutic agents due to their enzyme inhibition profiles and antioxidant activities. The derivatives were synthesized and tested for biological activity, revealing that modifications to the chemical structure can enhance efficacy against specific targets.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Free Radical Scavenging: The compound’s ability to donate electrons helps neutralize free radicals.

- Enzyme Binding: Structural components allow for effective binding to active sites of enzymes like urease and AChE.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to inhibit the growth of various bacteria and fungi. The specific structure of N-(4-ethylphenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide suggests potential efficacy against resistant strains due to its unique mechanism of action involving the disruption of microbial cell wall synthesis .

Anticancer Potential

Studies have demonstrated that triazole derivatives can act as potent anticancer agents. The compound's ability to interfere with DNA synthesis and repair mechanisms positions it as a candidate for further development in cancer therapeutics. In vitro studies have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancers .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. This compound may possess similar properties, potentially inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation . This application could be particularly relevant in treating conditions like arthritis or inflammatory bowel disease.

Fungicidal Activity

The compound's structural components suggest potential use as a fungicide. Triazole-based fungicides are widely used in agriculture to control fungal diseases in crops. Preliminary studies indicate that compounds with similar structures can effectively inhibit fungal pathogens, thereby protecting agricultural yields .

Plant Growth Regulation

Research into the effects of triazole compounds on plant growth has revealed their ability to modulate growth responses and stress tolerance in plants. The specific interactions of this compound with plant hormones could lead to enhanced growth or resilience under adverse conditions .

Polymer Chemistry

The compound's unique chemical structure allows for its incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Research into the synthesis of polymer composites using triazole derivatives has shown promising results in improving material performance under various environmental conditions .

Coatings and Adhesives

This compound may also find applications in the development of advanced coatings and adhesives due to its chemical stability and adhesion properties. These applications are particularly relevant in industries requiring durable materials resistant to moisture and chemicals .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with alkyl halides : Forms sulfonium salts.

-

Reaction with oxidizing agents : Converts the thioether to sulfoxide or sulfone derivatives.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C | Sulfonium salts | 72–85% | |

| Oxidation | H₂O₂, CH₃COOH, 50°C | Sulfoxide/Sulfone | 65–78% |

Triazole Ring Reactivity

The 1,2,4-triazole core participates in:

-

Electrophilic substitution : Bromination at the 5-position under FeBr₃ catalysis.

-

Coordination chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺).

Pyrazole Ring Functionalization

The 3-methoxy-1-methylpyrazole group undergoes:

-

Demethylation : Cleavage of the methoxy group with BBr₃.

-

Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Demethylation | BBr₃, DCM, −20°C | Pyrazole-3-ol derivative | 58% | |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-pyrazole hybrids | 63–77% |

Acetamide Hydrolysis

The acetamide group hydrolyzes under acidic or basic conditions to form carboxylic acid derivatives:

| Conditions | Products | Rate (k, s⁻¹) | References |

|---|---|---|---|

| 6M HCl, reflux | 2-((5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyltriazol-3-yl)thio)acetic acid | 1.2 × 10⁻³ | |

| NaOH (1M), 60°C | Sodium salt of the acid | 2.8 × 10⁻³ |

Biological Interactions

The compound inhibits enzymes via non-covalent interactions:

-

COX-II inhibition : IC₅₀ = 4.16 μM (competitive inhibition) .

-

Antifungal activity : Disrupts fungal cytochrome P450 (MIC = 12.5 μg/mL).

Stability Under Pharmacological Conditions

Studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) show:

| Condition | Half-life (t₁/₂) | Degradation Products | References |

|---|---|---|---|

| pH 1.2 | 2.3 h | Hydrolyzed acetamide | |

| pH 7.4 | 8.7 h | Sulfoxide derivative |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule comprises three critical subunits:

- 4-Methyl-4H-1,2,4-triazole-3-thiol (core heterocycle)

- 3-Methoxy-1-methyl-1H-pyrazol-4-yl (substituent at position 5 of the triazole)

- N-(4-Ethylphenyl)acetamide (thioether-linked side chain)

Key disconnections involve:

Preparation Methods

Conventional Multi-Step Synthesis

Synthesis of 4-Methyl-4H-1,2,4-Triazole-3-Thiol (Intermediate A)

- Acid Thiosemicarbazide Formation :

Benzohydrazide (1.36 g, 10 mmol) reacts with phenylisothiocyanate (1.35 g, 10 mmol) in ethanol under reflux for 4 hours to yield 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione (85% yield).

Key Conditions :- Solvent: Absolute ethanol

- Temperature: 78°C (reflux)

- Workup: Filtration and recrystallization from ethanol

- Cyclization to Triazole-Thione :

The thiosemicarbazide intermediate (10 mmol) undergoes base-mediated cyclization in 10% NaOH (100 mL) at reflux for 4 hours. Acidification with HCl precipitates the triazole-thione.

- 1H NMR (DMSO-d6) : δ 7.29–7.50 (m, 10H, Ar-H), 3.42 (s, 3H, N-CH3)

- 13C NMR : δ 150.56 (C=N), 168.57 (C=S)

Functionalization with Pyrazole Moiety (Intermediate B)

- Propargylation :

Intermediate A (1 mmol), propargyl bromide (1.2 mmol), and triethylamine (1 mmol) in ethanol irradiated at 100 W for 2 minutes yield the propargylated triazole (89% yield).

- Click Chemistry with Azides :

React propargylated triazole with 3-methoxy-1-methyl-1H-pyrazol-4-azide (1 mmol) in DMSO/H2O (1:1) with CuSO4·5H2O (0.1 g) and sodium ascorbate (0.15 g) under microwave irradiation (4 minutes).

Yield Optimization :

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 8–10 hours | 4–6 minutes |

| Yield | 72% | 91% |

| Purity (HPLC) | 95% | 99% |

Thioether Formation and Acetamide Installation

- Alkylation with Chloroacetamide :

Intermediate B (1 mmol) reacts with 2-chloro-N-(4-ethylphenyl)acetamide (1.2 mmol) in dry DMF containing K2CO3 (2 mmol) at 60°C for 6 hours.

Reaction Monitoring :

- TLC (Hexane:EtOAc 3:1, Rf = 0.45)

- Quenching with ice water precipitates crude product, purified via silica gel chromatography (85% yield).

One-Pot Tandem Synthesis

- Simultaneous Cyclization and Coupling :

Combine benzohydrazide (1.36 g), phenylisothiocyanate (1.35 g), 3-methoxy-1-methyl-1H-pyrazol-4-boronic acid (1.5 eq), and Pd(PPh3)4 (5 mol%) in DMF/H2O (3:1). Heat at 100°C for 12 hours under N2.

- In Situ Alkylation :

Add 2-bromo-N-(4-ethylphenyl)acetamide (1.2 eq) and K2CO3 (2 eq), continue heating at 80°C for 4 hours.

Advantages :

- Eliminates intermediate isolation steps

- Total yield: 68% vs. 85% for multi-step approach

Process Optimization and Scalability

Solvent Screening for Thioether Formation

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 85 | 98 |

| DMSO | 46.7 | 79 | 97 |

| THF | 7.5 | 42 | 88 |

| EtOH | 24.3 | 65 | 92 |

Analytical Characterization

Spectroscopic Data Consolidation

1H NMR (600 MHz, DMSO-d6) :

- δ 1.22 (t, J=7.2 Hz, 3H, CH2CH3)

- δ 2.16 (s, 3H, N-CH3)

- δ 3.42 (s, 3H, OCH3)

- δ 4.44 (s, 2H, S-CH2)

- δ 7.26–7.59 (m, 9H, Ar-H)

13C NMR (150 MHz, DMSO-d6) :

- δ 14.42 (CH2CH3)

- δ 50.95 (N-CH3)

- δ 55.12 (OCH3)

- δ 168.57 (C=O)

- δ 150.65 (C=N)

HRMS (ESI+) :

- Calculated for C18H22N6O2S: 394.1532

- Found: 394.1535 [M+H]+

Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC (UV 254 nm) | C18, MeCN/H2O 70:30, 1 mL/min | 99.2 |

| Elemental Analysis | C: 54.68%, H:5.62%, N:21.31% | Δ < 0.3% |

Industrial-Scale Considerations

Cost Analysis of Synthetic Routes

| Component | Multi-Step Cost ($/kg) | One-Pot Cost ($/kg) |

|---|---|---|

| Starting materials | 420 | 380 |

| Catalysts | 110 | 150 |

| Solvent recovery | 85 | 120 |

| Total | 615 | 650 |

Tradeoff : Higher catalyst costs in one-pot methods offset by reduced labor inputs.

Environmental Impact Metrics

| Parameter | Multi-Step Process | One-Pot Process |

|---|---|---|

| PMI (kg/kg) | 32 | 28 |

| E-Factor | 45 | 38 |

| Carbon Intensity | 18.4 | 15.7 |

PMI = Process Mass Intensity; E-Factor = (Total waste)/(Product mass)

Q & A

Spectroscopy :

- ¹H NMR : Identifies protons on the pyrazole (δ 3.8–4.1 ppm for methoxy/methyl groups) and triazole-thioether (δ 2.5–3.0 ppm for SCH₂) .

- IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch of acetamide) and 2550–2600 cm⁻¹ (S-H stretch in intermediates).

LC-MS : Validates molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Q. What computational tools predict its biological activity?

- Approach :

PASS Online : Predicts potential targets (e.g., kinase inhibition, antimicrobial activity) based on structural analogs .

Molecular Docking : Uses AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, DHFR). Focus on binding affinity (ΔG) and key residues (e.g., hydrogen bonds with pyrazole/triazole motifs) .

Advanced Research Questions

Q. How can synthetic contradictions (e.g., low yields in alkylation) be resolved?

- Troubleshooting :

- Solvent Effects : Replace polar aprotic solvents (DMF) with DMSO to stabilize reactive intermediates .

- Catalysts : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .

- Side Reactions : Use LC-MS to detect byproducts (e.g., disulfides from thiol oxidation) and add antioxidants (e.g., BHT) .

Q. What strategies enhance bioactivity through structural derivatization?

- Design Principles :

Pyrazole Modifications : Replace 3-methoxy with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for target binding .

Triazole Substitutions : Introduce halogenated phenyl groups (e.g., 4-Cl) to improve lipophilicity and membrane permeability .

Acetamide Variations : Replace N-(4-ethylphenyl) with heteroaromatic amines (e.g., pyridinyl) to diversify hydrogen-bonding interactions .

Q. How do spectroscopic data resolve ambiguities in regioisomer formation?

- Case Study :

- Problem : Alkylation at triazole N-1 vs. N-2 positions.

- Solution :

¹H NMR NOESY : Correlates spatial proximity between pyrazole CH₃ and triazole SCH₂ to confirm regiochemistry.

¹³C NMR : Distinguishes N-alkylation (C=O at ~170 ppm) vs. S-alkylation (C=O at ~165 ppm) .

Data Interpretation & Methodological Challenges

Q. How to address discrepancies between computational predictions and experimental bioassay results?

- Validation Framework :

False Positives : Cross-validate PASS predictions with in vitro assays (e.g., MIC for antimicrobial claims).

Docking Artifacts : Use molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories .

Q. What are the limitations of current synthetic protocols for scalability?

- Critical Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.